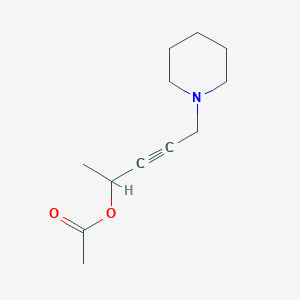
1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is a chemical compound that is commonly used in scientific research. It is also known as MPB, and it is used in a variety of applications, including as a building block for the synthesis of other compounds and as a tool for investigating the mechanisms of various biological processes. In
Wissenschaftliche Forschungsanwendungen
MPB is commonly used in scientific research as a building block for the synthesis of other compounds. For example, it can be used to synthesize compounds that are used in the development of new drugs or in the study of biological processes. MPB can also be used as a tool for investigating the mechanisms of various biological processes. For example, it has been used to study the role of acetylcholine in the regulation of heart rate and blood pressure.
Wirkmechanismus
The mechanism of action of MPB is not fully understood, but it is known to interact with the acetylcholine receptor in the nervous system. This interaction can lead to the inhibition of acetylcholine release, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects
MPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure in animal studies. It has also been shown to have analgesic effects, which may make it useful in the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPB in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, or it can be used as a tool for investigating the mechanisms of various biological processes. However, one limitation of using MPB is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many potential future directions for research involving MPB. For example, it could be used in the development of new drugs for the treatment of pain or cardiovascular disease. It could also be used to investigate the role of acetylcholine in other physiological processes, such as digestion or respiration. Additionally, further research could be done to better understand the mechanism of action of MPB and its effects on the nervous system.
Synthesemethoden
The synthesis of 1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate involves the reaction of 1-methyl-4-piperidone with propargyl bromide in the presence of a base. This reaction produces MPB as a white solid with a melting point of 59-61°C. The yield of this reaction is typically around 70-80%, and the purity of the resulting compound can be verified using analytical techniques such as NMR spectroscopy.
Eigenschaften
IUPAC Name |
5-piperidin-1-ylpent-3-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(15-12(2)14)7-6-10-13-8-4-3-5-9-13/h11H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPKXDCAABFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
amine oxalate](/img/structure/B5010292.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)



![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)

![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)